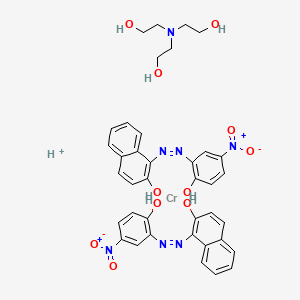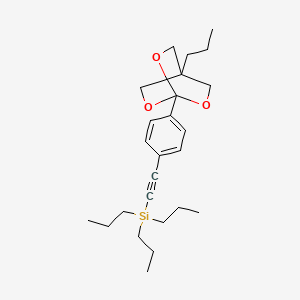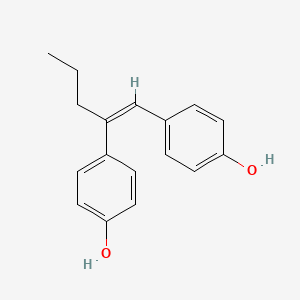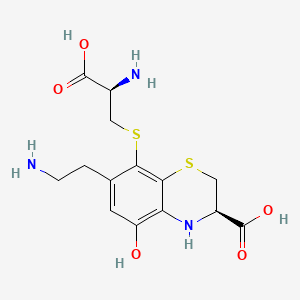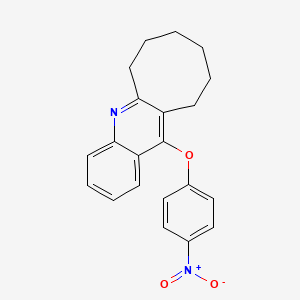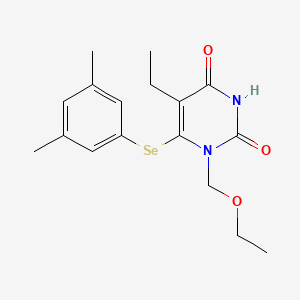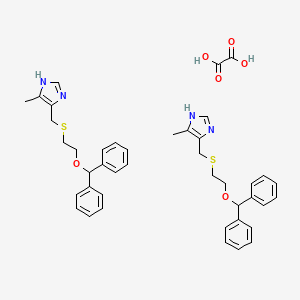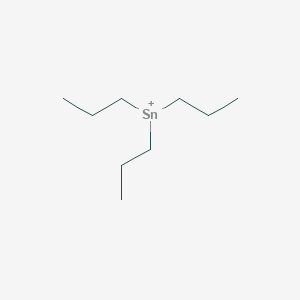
Tripropyltin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tripropylstannylium is an organotin compound characterized by the presence of three propyl groups attached to a tin atom Organotin compounds are known for their diverse applications in various fields, including catalysis, organic synthesis, and materials science
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tripropylstannylium typically involves the reaction of tripropyltin chloride with a suitable reducing agent. One common method is the reduction of this compound chloride using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds as follows:
(C3H7)3SnCl + LiAlH4 → (C3H7)3SnH + LiCl + AlH3
Industrial Production Methods: Industrial production of tripropylstannylium may involve large-scale reduction processes using similar reagents and conditions. The choice of solvent, temperature, and reaction time are optimized to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: Tripropylstannylium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tripropyltin oxide.
Reduction: It can be reduced further to form lower oxidation state tin compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the propyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are commonly used.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
科学研究应用
Tripropylstannylium has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Research is ongoing to explore its potential as a biocidal agent due to its organotin structure.
Medicine: Preliminary studies suggest its potential use in drug delivery systems.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
作用机制
The mechanism of action of tripropylstannylium involves its ability to form stable complexes with various substrates. The tin atom in tripropylstannylium can coordinate with electron-rich centers, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Triphenylstannylium: Similar structure but with phenyl groups instead of propyl groups.
Tributylstannylium: Similar structure but with butyl groups instead of propyl groups.
Trimethylstannylium: Similar structure but with methyl groups instead of propyl groups.
Comparison:
Tripropylstannylium vs. Triphenylstannylium: Tripropylstannylium is more flexible due to the smaller size of propyl groups compared to phenyl groups, making it more suitable for certain catalytic applications.
Tripropylstannylium vs. Tributylstannylium: Tripropylstannylium has a lower molecular weight and different solubility properties, which can influence its reactivity and applications.
Tripropylstannylium vs. Trimethylstannylium: Tripropylstannylium has longer alkyl chains, affecting its steric and electronic properties, making it distinct in its reactivity and applications.
属性
CAS 编号 |
2618-01-1 |
|---|---|
分子式 |
C9H21Sn+ |
分子量 |
247.97 g/mol |
IUPAC 名称 |
tripropylstannanylium |
InChI |
InChI=1S/3C3H7.Sn/c3*1-3-2;/h3*1,3H2,2H3;/q;;;+1 |
InChI 键 |
ZCGXGGMHFNGMEI-UHFFFAOYSA-N |
规范 SMILES |
CCC[Sn+](CCC)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187470.png)

